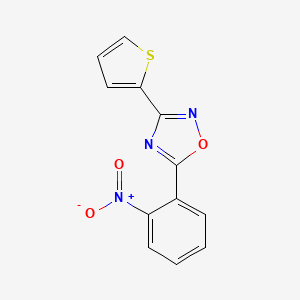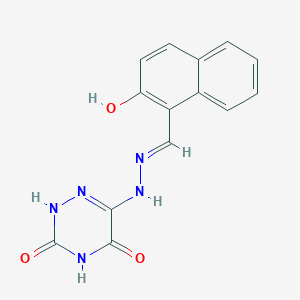
4-bromobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is a chemical compound that has been studied for its potential applications in scientific research. It is a thiazolidinone derivative that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been investigated in laboratory experiments. In
Mecanismo De Acción
The exact mechanism of action of 4-bromobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-kB signaling pathway.
Biochemical and Physiological Effects:
Studies have shown that 4-bromobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. Inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines. In animal studies, this compound has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. Another advantage is its relatively simple synthesis method. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential. Additionally, its potential toxicity and side effects need to be further investigated.
Direcciones Futuras
There are several future directions for research on 4-bromobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone. One direction is to further investigate its potential as an anti-cancer agent, including its efficacy in different types of cancer and its potential synergistic effects with other anti-cancer agents. Another direction is to investigate its potential as an anti-inflammatory agent, including its efficacy in different inflammatory diseases and its potential side effects. Additionally, further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.
Métodos De Síntesis
There are several methods for synthesizing 4-bromobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone. One common method involves reacting 4-bromobenzaldehyde with thiosemicarbazide in the presence of acetic acid. Another method involves reacting 4-bromobenzaldehyde with thiosemicarbazide in the presence of ethanol and sodium hydroxide. The resulting compound can be purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-bromobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been studied for its potential applications in scientific research. One area of research is its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further investigation as a cancer treatment.
Another area of research is its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
(2E)-2-[(E)-(4-bromophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3OS/c11-8-3-1-7(2-4-8)5-12-14-10-13-9(15)6-16-10/h1-5H,6H2,(H,13,14,15)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWZRXLMHSABBC-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NN=CC2=CC=C(C=C2)Br)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=N\N=C\C2=CC=C(C=C2)Br)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(cyclobutylmethyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6011988.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B6011993.png)
![5-{1-[3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6011999.png)
![N-(2-fluorophenyl)-3-[1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6012006.png)
![4,6-dimethyl-3-[(4-methylbenzoyl)amino]-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6012010.png)
![(1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-2-piperidinyl)methanol](/img/structure/B6012013.png)
![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B6012019.png)
![N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6012027.png)
![(2E)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide](/img/structure/B6012035.png)
![7-[2-(1H-imidazol-5-yl)ethyl]-2-(methoxymethyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6012042.png)
![2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6012044.png)
![2-({5-[(benzylthio)methyl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6012046.png)
